4-(1,3-dithian-2-yl)benzoic Acid
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Overview
Description
“4-(1,3-dithian-2-yl)benzoic Acid” is a biochemical often used for proteomics research1. Its molecular formula is C11H12O2S2 and it has a molecular weight of 240.3412.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(1,3-dithian-2-yl)benzoic Acid”. However, 1,3-dithianes, which are similar compounds, can be easily prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst3.Molecular Structure Analysis
The molecular structure of “4-(1,3-dithian-2-yl)benzoic Acid” consists of a benzoic acid group attached to a 1,3-dithiane group42. The exact mass of the molecule is 226.01222190 g/mol5.
Chemical Reactions Analysis
Specific chemical reactions involving “4-(1,3-dithian-2-yl)benzoic Acid” are not readily available. However, 1,3-dithianes, which are structurally similar, are known to be involved in various reactions such as thioacetalization and transthioacetalization3.Physical And Chemical Properties Analysis
“4-(1,3-dithian-2-yl)benzoic Acid” is a solid compound5. It has a molecular weight of 226.3 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 25.Scientific Research Applications
Synthesis of Complex Molecular Architectures
Scientific Field: Organic Chemistry
Methods of Application: The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon-carbon bonds . This involves the chemoselective cleavage or reduction of the sulfur-heterocycle to reveal a versatile C2-synthon .
Results or Outcomes: The use of 1,4-dithianes allows for the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
Protection of Carbonyl Compounds
Scientific Field: Organic Chemistry
Methods of Application: The protection of carbonyl compounds as thioacetals can be achieved using a catalytic amount of p-toluenesulfonic acid and silica gel . This procedure offers versatility, short reaction time, excellent yield, and is easy to carry out .
Results or Outcomes: The use of 1,3-dithianes allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .
Antimicrobial Activity
Scientific Field: Medicinal Chemistry
Methods of Application: The synthesized compounds were evaluated for their antimicrobial activity using standard microbiological techniques .
Results or Outcomes: The results of these studies could potentially lead to the development of new antimicrobial agents .
Thioacetalization of Carbonyl Compounds
Scientific Field: Organic Chemistry
Methods of Application: The thioacetalization of carbonyl compounds can be achieved using a catalytic amount of p-toluenesulfonic acid and silica gel . This procedure offers versatility, short reaction time, excellent yield, and is easy to carry out .
Results or Outcomes: The use of 1,3-dithianes allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .
Nonthiolic 1,3-Propanedithiol Equivalent
Scientific Field: Organic Chemistry
Methods of Application: The thioacetalization of carbonyl compounds can be achieved using a catalytic amount of p-dodecylbenzenesulfonic acid . This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .
Results or Outcomes: The use of 1,3-dithianes as a nonthiolic, odorless 1,3-propanedithiol equivalent allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .
Safety And Hazards
Future Directions
The future directions of “4-(1,3-dithian-2-yl)benzoic Acid” could involve further exploration of its potential applications in proteomics research1 and medicinal chemistry67.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
properties
IUPAC Name |
4-(1,3-dithian-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSYTIVTRCUOTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dithian-2-yl)benzoic Acid |
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